molecular formula C20H25O3- B1261597 all-trans-4-Oxoretinoate

all-trans-4-Oxoretinoate

Cat. No.: B1261597
M. Wt: 313.4 g/mol
InChI Key: GGCUJPCCTQNTJF-FRCNGJHJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Enzymatic Formation of All-trans-4-Oxoretinoate

The synthesis of this compound is a multi-step process, primarily initiated from all-trans-retinoic acid and its hydroxylated intermediates. This conversion is a key component of the metabolic clearance of active retinoids.

This compound is formed through the oxidation of all-trans-retinoic acid. This process is not direct but occurs via hydroxylated intermediates. The primary precursor is all-trans-4-hydroxyretinoic acid (4-OH-atRA), which is then further oxidized to form this compound. nih.govuniprot.org This two-step oxidation is a critical pathway for the inactivation and elimination of atRA.

The cytochrome P450 enzymes, specifically the CYP26 family, are central to the oxidative metabolism of retinoic acid. nih.govhmdb.ca CYP26A1, CYP26B1, and CYP26C1 are the key enzymes responsible for the hydroxylation of atRA to 4-OH-atRA, the rate-limiting step in its catabolism. nih.govwikipedia.orgnih.govwikipedia.org

CYP26A1: This enzyme is a major player in atRA metabolism, efficiently converting it to 4-OH-atRA. nih.govwikipedia.org While CYP26A1 is highly effective at hydroxylating atRA, it does not directly form this compound. nih.gov However, it can further metabolize this compound, contributing to its clearance. nih.gov

CYP26B1: Similar to CYP26A1, CYP26B1 is involved in the inactivation of atRA by converting it to hydroxylated forms, including 4-OH-atRA, which can then be oxidized to 4-oxo-atRA. nih.govwikipedia.org It plays a crucial role in regulating atRA levels in various tissues. karger.comresearchgate.net

CYP26C1: This enzyme also participates in the catabolism of both all-trans and 9-cis-retinoic acid. genecards.orgebi.ac.uk It can metabolize atRA to its hydroxylated and subsequently oxidized forms. uniprot.orggenecards.org Notably, CYP26C1 is particularly efficient at clearing 4-oxo-atRA. researchgate.net

These enzymes exhibit distinct but sometimes overlapping expression patterns, ensuring precise spatial and temporal control over retinoid signaling throughout development and in adult tissues. nih.govebi.ac.uk

While the CYP26 enzymes are the primary drivers of atRA hydroxylation, other enzymatic pathways can contribute to the formation of this compound. Research suggests that the oxidation of 4-OH-atRA to 4-oxo-atRA can be mediated by microsomal alcohol dehydrogenase activity. researchgate.net This NAD+-dependent process has been observed in human liver microsomes. researchgate.net

Precursor Transformations and Metabolic Flux

The metabolic journey to this compound begins with the precursor molecule, all-trans-retinol (vitamin A), and also involves the metabolism of related compounds like dihydroretinoic acid analogues.

All-trans-retinol can be metabolized to all-trans-4-oxoretinol, a biologically active retinoid. pnas.orgnih.govnih.gov This conversion proceeds through an intermediate, all-trans-4-hydroxyretinol. nih.govaacrjournals.org In certain cell types, such as embryonic stem cells and some cancer cell lines, this pathway is a significant route of retinol (B82714) metabolism. nih.govaacrjournals.orgpnas.org The enzyme responsible for this conversion of retinol to 4-hydroxyretinol (B1238223) and 4-oxoretinol (B14405) has been identified as a cytochrome P450 enzyme. pnas.org

Interestingly, in some cellular contexts, all-trans-retinol is converted to 4-oxoretinol without detectable formation of all-trans-retinoic acid. nih.govnih.govpnas.org This suggests that 4-oxoretinol itself can have direct biological effects. pnas.orgnih.govresearchgate.net

The conversion of all-trans-retinol to retinal, a necessary step for the synthesis of retinoic acid, is catalyzed by alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs). pnas.orgnih.govresearchgate.netbio-rad.com

Analogues of retinoic acid, such as 13,14-dihydroretinoic acid (DHRA), also undergo oxidative metabolism. The enzymes involved in the oxidation of retinol and retinoic acid, including the CYP26 family (CYP26A1, -B1, and -C1), are also capable of oxidizing all-trans-13,14-dihydroretinoic acid to all-trans-4-oxo-13,14-dihydroretinoic acid. nih.govresearchgate.net This indicates a parallel metabolic pathway for these saturated retinoid analogues. nih.govebi.ac.uk The metabolism of 9-cis-retinoic acid can also lead to the formation of 9-cis-13,14-dihydroretinoic acid. iarc.fr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25O3-

Molecular Weight

313.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/p-1/b8-6+,10-9+,14-7+,15-13+

InChI Key

GGCUJPCCTQNTJF-FRCNGJHJSA-M

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of All Trans 4 Oxoretinoate

Precursor Transformations and Metabolic Flux

Interconversion Dynamics with Other Retinoid Isomers (e.g., 9-cis-4-Oxoretinoate)

The metabolism of retinoids is a dynamic process involving the interconversion of various isomers. While all-trans-retinoic acid is the preferred substrate for the CYP26 enzymes, these enzymes can also metabolize other isomers. ebi.ac.uk

CYP26C1, in particular, has been shown to be involved in the metabolism of both all-trans and 9-cis isomers of retinoic acid. ebi.ac.uk This suggests a potential for the formation of 9-cis-4-oxoretinoate from 9-cis-retinoic acid, paralleling the formation of all-trans-4-oxoretinoate from atRA. Competition studies have indicated that atRA is the favored substrate for CYP26C1, but the enzyme's ability to process 9-cis-RA highlights the interconnectedness of retinoid metabolic pathways. ebi.ac.uk

The interconversion is not limited to the 4-oxo metabolites. The broader retinoid metabolism includes the conversion between various geometric isomers of retinoic acid, such as all-trans-RA and 9-cis-RA, which then serve as substrates for the formation of their respective 4-oxo derivatives.

Table 1: Key Enzymes in Retinoid Metabolism

Enzyme Family Specific Enzyme Substrate(s) Product(s)
Cytochrome P450 CYP26A1 all-trans-retinoic acid 4-hydroxy-RA, all-trans-4-oxo-RA
Cytochrome P450 CYP26B1 all-trans-retinoic acid 4-hydroxy-RA, all-trans-4-oxo-RA
Cytochrome P450 CYP26C1 all-trans-retinoic acid, 9-cis-retinoic acid 4-hydroxy-RA, all-trans-4-oxo-RA, 9-cis-4-oxoretinoate

Intracellular Distribution and Metabolite Fate within Cellular Compartments

The intracellular localization of this compound and its precursors is crucial for their biological activity and eventual fate. The metabolism of retinoids occurs in specific cellular compartments, and their distribution is tightly regulated.

All-trans-retinoic acid is found predominantly within the cell. ebi.ac.uk Its conversion to this compound is a key catabolic step. Once formed, this compound, being more polar than its precursor, has a different intracellular distribution. Studies have shown that when cells are treated with all-trans-4-oxoretinoic acid, a significant portion of it is found in the extracellular medium, with lower concentrations detected intracellularly. ebi.ac.uk

The primary cellular locations for retinoid metabolism include the cytoplasm and the nucleus. nih.gov The enzymes responsible for the synthesis of this compound, the CYP26 family, are membrane-bound proteins, primarily located in the endoplasmic reticulum. This suggests that the conversion of atRA to its 4-oxo metabolite occurs at this site.

Once formed, this compound can bind to nuclear retinoic acid receptors (RARs), influencing gene transcription. medchemexpress.com However, its primary role is considered to be that of a catabolite, a more water-soluble form of retinoic acid that can be more easily eliminated from the cell and the body. The increased polarity of this compound facilitates its transport out of the cell and its eventual excretion.

Table 2: Cellular Localization of Key Retinoids

Compound Primary Intracellular Location Primary Extracellular Location
all-trans-Retinoic Acid Cytoplasm, Nucleus Low
This compound Cytoplasm, Nucleus High (in cell culture medium)
4-Oxoretinol (B14405) Intracellular Not specified

Molecular Mechanisms and Receptor Interactions of All Trans 4 Oxoretinoate

Direct Ligand Binding to Nuclear Retinoic Acid Receptors (RARs)

The biological activity of all-trans-4-oxoretinoate is initiated by its direct binding to the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. These receptors are part of a larger superfamily of nuclear receptors that act as transcription factors to control gene expression. The binding of a ligand like this compound to the ligand-binding domain of an RAR induces a conformational change that is critical for subsequent transcriptional activation.

This compound demonstrates a distinct binding profile across the three RAR subtypes. Research indicates that it is a competent inhibitor of all-trans-retinoic acid binding, showing preferential affinity for RARα and RARβ over RARγ. Studies have described it as a good inhibitor for RARα and RARβ, but a significantly weaker one for RARγ, with a reported 10-fold lower inhibitory capacity for the gamma subtype. This suggests that this compound exhibits subtype-preferential binding, which may contribute to a unique physiological and pharmacological profile compared to other retinoids.

The ability of this compound to activate transcription via the RARs varies significantly depending on the receptor subtype and is distinct from that of its parent compound, ATRA. Transactivation studies, which measure the concentration of a ligand required for half-maximal receptor activation (EC50), reveal a complex potency profile.

For RARα, this compound (EC50 = 33 nM) is substantially more potent than ATRA (EC50 = 169 nM). In the case of RARβ, the two compounds show nearly equivalent and high potency, with EC50 values of 8 nM for this compound and 9 nM for ATRA. Conversely, for RARγ, this compound (EC50 = 89 nM) is markedly less potent than ATRA (EC50 = 2 nM). These findings highlight that the metabolic conversion of ATRA to this compound results in a molecule with a significantly altered and subtype-specific transactivation capacity.

Comparative Receptor Activation Potency (EC50, nM)

CompoundRARαRARβRARγ
This compound33889
All-trans-Retinoic Acid (ATRA)16992

Regulation of Gene Transcription

The primary mechanism through which retinoids exert their effects is by modulating the transcription of specific genes. This process is initiated when the retinoid binds to an RAR, which then acts as a transcription factor to either activate or repress gene expression.

RARs function by forming heterodimers with retinoid X receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding is typically associated with corepressor proteins, which silence gene transcription.

When a ligand such as this compound binds to the RAR, it causes the receptor to undergo a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The coactivator complex then initiates the transcription of the downstream target gene, leading to the synthesis of messenger RNA (mRNA) and, ultimately, protein.

The activation of RARs by this compound leads to changes in the expression of a specific set of genes. Among these are genes involved in the transport and metabolism of retinoids themselves, creating a feedback loop. For instance, RARγ activation is known to regulate the expression of genes such as CYP26A1 and Cellular Retinoic Acid Binding Protein 2 (CRABP2). CYP26A1 encodes a key enzyme responsible for catabolizing and clearing retinoic acid, while CRABP2 is involved in transporting ATRA to the nucleus. Studies have also shown that retinoids can induce the expression of developmental genes like Hoxa-1 and genes for extracellular matrix proteins such as Laminin B1.

Exploration of Interactions with Non-Canonical Retinoid Receptors and Related Pathways

While the primary molecular actions of many retinoids are mediated through the canonical nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), a growing body of research has illuminated non-canonical signaling pathways that occur independently of these nuclear receptors. These non-genomic pathways are often initiated at the cell membrane or in the cytoplasm and can trigger rapid cellular responses. The investigation into whether this compound engages in such non-canonical signaling is an emerging area of research. Much of the current understanding is extrapolated from studies on its parent compound, all-trans-retinoic acid (atRA), which has been shown to modulate several non-canonical pathways.

A significant focus of non-canonical retinoid signaling has been on the phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is a central signaling cascade that, when activated, promotes cell growth and survival. wikipedia.org Studies have demonstrated that atRA can influence the PI3K/Akt pathway, suggesting a potential avenue for non-canonical actions of other retinoids. For instance, in certain cellular contexts, atRA has been shown to induce changes in the expression and activation of proteins within the PI3K/Akt pathway. nih.govresearchgate.net

Another well-documented non-canonical pathway for retinoids involves direct interactions with protein kinase C (PKC), a family of enzymes that control various cellular processes by phosphorylating other proteins. Research has provided evidence for a direct binding of atRA to PKC isozymes, which can modulate their activity. nih.govresearchgate.net This interaction appears to be independent of nuclear receptor activation and represents a direct modulation of a key signaling cascade. The structural similarities between atRA and this compound raise the possibility that the latter may also interact with PKC or other cytoplasmic signaling molecules.

Furthermore, the role of cytoplasmic retinoic acid-binding proteins (CRABPs) is being increasingly recognized in mediating non-genomic retinoid signals. For example, cellular retinoic acid binding protein 1 (CRABP1) can bind to atRA in the cytoplasm and modulate cytoplasmic signaling pathways. nih.gov This interaction can lead to rapid cellular responses that are distinct from the slower, transcriptionally-mediated effects of nuclear receptor activation. nih.gov The binding affinity of this compound to CRABPs and its potential to subsequently influence cytoplasmic signaling cascades remains an area for further investigation.

While direct evidence for this compound's interaction with non-canonical receptors and pathways is still limited, the established non-genomic actions of atRA provide a framework for future research. Investigating the potential for this compound to modulate pathways such as PI3K/Akt and PKC, as well as its interactions with cytoplasmic binding proteins, will be crucial for a comprehensive understanding of its biological activity.

Table 1: Comparison of Canonical and Potential Non-Canonical Signaling of Retinoids

FeatureCanonical Signaling (e.g., atRA)Potential Non-Canonical Signaling (Inferred for this compound)
Primary Receptors Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs)Putative membrane receptors, cytoplasmic proteins (e.g., PKC, CRABP)
Location of Action NucleusCell membrane, cytoplasm
Mechanism of Action Regulation of gene transcriptionDirect protein-protein interactions, modulation of kinase activity
Response Time Hours to daysSeconds to minutes
Key Pathways RAR/RXR-mediated gene expressionPI3K/Akt pathway, Protein Kinase C (PKC) signaling

Table 2: Key Proteins in Potential Non-Canonical Pathways for Retinoids

Protein FamilySpecific MembersPotential Role in Retinoid Signaling
Kinases PI3K, Akt, PKCαModulation of cell survival, proliferation, and differentiation pathways.
Binding Proteins CRABP1Cytoplasmic sequestration and modulation of retinoid availability for non-genomic actions.
G-protein coupled receptors -Putative cell surface receptors for rapid retinoid signaling (area of active research).

Cellular Functions and Biological Roles of All Trans 4 Oxoretinoate

Regulation of Cell Differentiation and Proliferation

All-trans-4-oxoretinoate exhibits potent activity in controlling the fundamental cellular processes of differentiation and proliferation. Its effects are particularly notable in embryonic stem cells and various cancer cell lines, where it can induce differentiation and inhibit growth.

The F9 teratocarcinoma stem cell line is a well-established in vitro model for studying the molecular mechanisms of differentiation, particularly into endodermal-like cells upon treatment with retinoids. nih.govresearchgate.net this compound has been demonstrated to be a potent inducer of differentiation in these cells.

In a study utilizing an F9 reporter cell line, this compound was found to be equipotent to all-trans-retinoic acid and 9-cis-retinoic acid in inducing cell differentiation at a concentration of 1 µM. nih.gov The induction of differentiation was confirmed by multiple parameters, including the expression of collagen IV mRNA, observable morphological changes, and the activity of a β-galactosidase reporter gene linked to the RARβ2 promoter. nih.gov This indicates that this compound effectively activates the retinoic acid signaling pathway to drive the differentiation of embryonic stem cells.

It is noteworthy that the carotenoid canthaxanthin was shown to have minimal effect on differentiation unless it was preincubated in the culture medium, leading to the formation of this compound as a decomposition product. nih.gov This finding underscores the role of this compound as an active metabolite responsible for inducing differentiation.

Table 1: Comparative Efficacy of Retinoids in Inducing F9 Cell Differentiation

Compound Concentration Induction of Differentiation
This compound 1 µM Potent
All-trans-retinoic acid 1 µM Potent
9-cis-retinoic acid 1 µM Potent
β-carotene 10 µM Less potent and slower

In addition to its role in differentiation, this compound has been shown to inhibit the proliferation of certain cell types, including human breast cancer cells. A study investigating the antiproliferative activity of all-trans-retinoic acid (ATRA) and its metabolites in MCF-7 human breast cancer cells found that 4-oxo-ATRA significantly inhibited cell proliferation. nih.gov

The study, which measured bromodeoxyuridine incorporation as an indicator of cell proliferation, demonstrated the potent growth-inhibitory effects of this metabolite. nih.gov While ATRA itself is a known inhibitor of proliferation in these cells, the research highlights that its catabolites, including this compound, also possess significant antiproliferative activity. nih.gov

The mechanism behind this inhibition is linked to the complex signaling pathways that control cell cycle progression. Retinoids can influence the expression of key regulatory proteins, leading to cell cycle arrest. While the precise signaling cascades modulated by this compound are still under investigation, its ability to curb the growth of cancer cells makes it a compound of interest in oncology research.

Impact on Intercellular Communication Mechanisms (e.g., Gap Junctions)

Intercellular communication is vital for maintaining tissue homeostasis and coordinating cellular behavior. Gap junctions are specialized channels that allow for the direct exchange of ions and small molecules between adjacent cells, playing a crucial role in this process.

Research has shown that this compound can enhance gap junctional intercellular communication (GJIC). A study using C3H/10T1/2 murine fibroblasts demonstrated that both all-trans- and 13-cis-4-oxoretinoic acid isomers enhance GJIC. nih.gov This enhancement is associated with an increased expression of connexin43 mRNA, a key protein component of gap junctions. nih.gov

Furthermore, the study revealed that the biological activity of canthaxanthin in promoting cell-cell communication is, at least in part, attributable to its conversion into active metabolites like 4-oxoretinoic acid. nih.gov This highlights the indirect role of precursor molecules in modulating intercellular communication through their metabolic products.

Table 2: Effect of this compound on Gap Junctional Communication

Cell Line Treatment Effect on GJIC Molecular Change
C3H/10T1/2 murine fibroblasts This compound Enhanced Increased connexin43 mRNA expression

Involvement in Developmental Processes and Morphogenesis

Retinoids are crucial signaling molecules during embryonic development, regulating processes such as growth, differentiation, and patterning. nih.gov While all-trans-retinoic acid is a well-known morphogen, its metabolite, this compound, was initially considered an inactive byproduct. nih.gov However, subsequent research has revealed its significant activity in developmental processes.

Studies have shown that this compound is a highly active metabolite that can modulate positional specification in early embryos. nih.gov It binds with high affinity to and activates RARβ, a key receptor in the retinoid signaling pathway. nih.gov The presence of this compound in early embryos further supports its role as an endogenous signaling molecule. nih.gov

Interestingly, the activities of this compound and all-trans-retinoic acid appear to differ in their regulation of specific physiological processes. This suggests that different retinoid ligands may be responsible for regulating distinct aspects of development, with this compound playing a specific role in modulating positional information during morphogenesis. nih.gov

In cultured rat conceptuses, both all-trans-4-oxoretinoic acid and all-trans-retinoic acid have been identified as ultimate or proximate dysmorphogens, capable of producing similar patterns of developmental abnormalities when present at certain concentrations. nih.gov This further illustrates the potent biological activity of this compound during embryogenesis.

Systems Biology and Regulatory Networks Involving All Trans 4 Oxoretinoate

Regulatory Loops in Retinoid Homeostasis

The maintenance of appropriate intracellular concentrations of active retinoids like atRA is critical for normal cellular function, and all-trans-4-oxoretinoate (at-4-oxoRA) is a key player in the feedback mechanisms that govern this balance. nih.govumaryland.edu Retinoid homeostasis is tightly controlled by the expression and activity of biosynthetic and catabolic enzymes. umaryland.edu A primary mechanism for regulating atRA levels is through its own catabolism, a process in which at-4-oxoRA is both a product and a participant.

The cytochrome P450 family 26, subfamily A, member 1 (CYP26A1) is the principal enzyme responsible for the hydroxylation and subsequent oxidation of atRA. nih.govmdpi.com High levels of atRA induce the expression of CYP26A1, creating a negative feedback loop that promotes the clearance of atRA and prevents excessive retinoid signaling. nih.govnih.govfrontiersin.org This process involves the conversion of atRA to hydroxylated intermediates, such as all-trans-4-hydroxyretinoate, which are then further oxidized to at-4-oxoRA. genecards.orgrhea-db.org

Interestingly, at-4-oxoRA itself is a potent inducer of CYP26A1. nih.gov Studies have shown that treatment with at-4-oxoRA can lead to a similar induction of CYP26A1 as atRA, suggesting it actively participates in this feedback regulation. nih.gov This indicates that the formation of at-4-oxoRA is not merely a terminal inactivation step but part of a sophisticated system to control the levels of all active retinoids. nih.govnih.gov Furthermore, CYP26A1 can efficiently metabolize and clear at-4-oxoRA, reinforcing the enzyme's central role in eliminating bioactive retinoids from the cell. nih.gov

The table below summarizes the key molecular components involved in the at-4-oxoRA-mediated regulatory loop.

Table 1: Key Molecules in this compound Regulatory Loops

Molecule Class Role in Retinoid Homeostasis
All-trans-retinoic acid (atRA) Signaling Molecule Primary active retinoid; induces CYP26A1 expression. nih.govnih.gov
CYP26A1 Enzyme (Cytochrome P450) Catalyzes the oxidation of atRA to clear active retinoids. nih.govmdpi.com
This compound (at-4-oxoRA) Metabolite / Signaling Molecule Product of atRA oxidation; potent inducer of CYP26A1. nih.gov
Retinoic Acid Receptors (RARs) Nuclear Receptor Mediate the transcriptional effects of atRA and at-4-oxoRA. nih.govnih.gov

This regulatory system ensures a robust and responsive control of retinoid signaling, where the accumulation of active metabolites triggers their own degradation pathway.

Cross-talk with Growth Factor Signaling Pathways (e.g., LIF Signaling in Stem Cells)

The influence of this compound extends beyond internal retinoid homeostasis to interactions with other major signaling pathways, notably those governed by growth factors. A significant example of this cross-talk is observed in the context of embryonic stem (ES) cells and Leukemia Inhibitory Factor (LIF) signaling. nih.gov

LIF is a cytokine crucial for maintaining the pluripotency of murine ES cells, preventing their differentiation. nih.govijstemcell.com One of the ways LIF exerts this effect is by suppressing the metabolism of vitamin A (retinol). nih.gov In the presence of LIF, ES cells show minimal metabolism of retinol (B82714). However, upon LIF withdrawal, a key event that triggers differentiation, the cells dramatically increase their metabolic activity. nih.gov

Specifically, the removal of LIF leads to a more than 15-fold induction of the CYP26 enzyme. nih.gov This enzyme then rapidly metabolizes retinol into more polar metabolites, including all-trans-4-oxoretinol, which is a precursor to at-4-oxoRA. nih.gov This strong correlation suggests that one of LIF's critical functions is to prevent the generation of biologically active retinoids, such as 4-oxoretinoids, thereby holding the cells in an undifferentiated state. nih.gov The activation of retinoid metabolism upon LIF removal is concomitant with the expression of differentiation markers, highlighting the intricate link between these two signaling systems in controlling the fundamental choice between self-renewal and differentiation in stem cells. nih.gov

While direct studies on at-4-oxoRA's role in this specific LIF-mediated context are ongoing, the clear induction of its metabolic precursors upon LIF withdrawal points to a significant interplay. The regulation of CYP26 by LIF signaling demonstrates a clear point of convergence where a growth factor pathway directly controls the machinery of retinoid metabolism, influencing the availability of active signaling molecules like at-4-oxoRA. nih.gov

Enzyme Induction and Competitive Metabolism in Retinoid Signaling

This compound is an active participant in the competitive metabolic landscape of retinoid signaling. Its ability to induce key enzymes and compete with other retinoids for enzymatic processing and receptor binding adds another layer of complexity to the regulation of vitamin A-dependent gene expression.

As established, at-4-oxoRA is a potent inducer of CYP26A1, the primary catabolic enzyme for atRA. nih.gov This induction is not a passive consequence of its formation but an active function. Research comparing atRA and at-4-oxoRA has shown that at-4-oxoRA can be a more potent inducer of CYP26A1 than atRA itself, despite having a lower cellular area under the curve (AUC), suggesting a powerful effect on the cell's capacity to clear retinoids. nih.gov This induction is mediated through RARs, as at-4-oxoRA binds to these receptors and activates the transcription of target genes, including CYP26A1. nih.govnih.gov

This creates a scenario of competitive metabolism and regulation. Both atRA and at-4-oxoRA can bind to RARs to drive the expression of catabolic enzymes. nih.govnih.gov Furthermore, both retinoids, along with other metabolites like 18-hydroxy-atRA and 4-hydroxy-atRA, are substrates for clearance by the induced CYP26A1 enzyme. nih.gov CYP26A1 efficiently depletes at-4-oxoRA, with a reported Michaelis constant (Km) of 63 nM, indicating a high-affinity interaction. nih.gov This dynamic competition for both receptor binding and enzymatic degradation is central to the fine-tuning of retinoid signals.

The relative potencies of atRA and its metabolites in activating RAR subtypes further illustrate this complexity. For instance, at-4-oxoRA shows a very high affinity for RARβ, with lower EC50 values for activation than atRA in some experimental systems. nih.gov

Table 2: Comparative Activities of atRA and at-4-oxoRA

Activity All-trans-retinoic acid (atRA) This compound (at-4-oxoRA) Finding Source
CYP26A1 Induction Potent inducer Potentially more potent inducer than atRA nih.gov
CYP26A1 Substrate Yes Yes (Km = 63 nM) nih.gov
RARβ Activation (EC50) 9 nM 8 nM nih.gov
RARα Activation (EC50) 169 nM 33 nM nih.gov
RARγ Activation (EC50) 2 nM 89 nM nih.gov

This competitive environment ensures that the cellular response to vitamin A is precisely modulated, not just by the concentration of atRA, but by a balance of its various active metabolites, each with distinct but overlapping regulatory functions.

Preclinical Investigations in Disease Models

Efficacy Studies in in vitro Cellular Models

Effects on Cancer Cell Line Proliferation and Viability

Research has shown that all-trans-4-oxoretinoate and its derivatives can influence the proliferation and viability of cancer cells. For instance, a derivative, 4-oxo-N-(4-hydroxyphenyl) retinamide (B29671) (4-oxo-4-HPR), demonstrated a strong antiproliferative activity in both 4-HPR-sensitive and -resistant tumor cells. google.com In studies involving ovarian and breast cancer cell lines, 4-oxo-4-HPR was found to be more effective than its parent compound, fenretinide (B1684555) (4-HPR), in reducing tumor cell survival. google.com Notably, it also showed high efficacy in A2780/HPR cells, which have induced resistance to 4-HPR, indicating a lack of cross-resistance. google.com Similarly, in breast cancer cell lines such as BT-20 and MCF-7, 4-oxo-4-HPR was more potent than 4-HPR. google.com

In the context of normal human mammary epithelial cells (HMECs), this compound, along with all-trans retinoic acid (tRA) and 4-oxoretinol (B14405) (4-oxo-ROL), was observed to inhibit cell proliferation. researchgate.net Gene expression analyses indicated that 4-oxo-ROL and tRA modulate gene expression in closely related pathways. researchgate.net

Table 1: Comparative Efficacy of 4-oxo-4-HPR and 4-HPR in Cancer Cell Lines

Cell Line Type Cancer Type Relative Potency of 4-oxo-4-HPR to 4-HPR Reference
Various Ovarian More effective in all tested cell lines google.com
A2780/HPR Ovarian (4-HPR resistant) Highly effective, no cross-resistance google.com
BT-20 Breast More potent google.com
MCF-7 Breast More potent google.com
T-47D Breast Similarly effective google.com

Induction of Differentiation in Acute Promyelocytic Leukemia Cell Models

All-trans retinoic acid (ATRA) is a well-established differentiation agent in the treatment of acute promyelocytic leukemia (APL). frontiersin.orgnih.gov ATRA works by binding to the retinoic acid receptor alpha (RARα), which is part of the PML-RARα fusion oncoprotein characteristic of APL. frontiersin.org This binding leads to the release of co-repressors and allows for the transcription of genes involved in cell differentiation, ultimately causing the leukemic blasts to mature into granulocytes. frontiersin.orgnih.gov While the direct effects of this compound on APL cell differentiation are not as extensively documented as those of ATRA, the broader understanding of retinoid-induced differentiation provides a crucial context. ATRA-based therapy has proven to be a highly successful example of differentiation therapy in oncology. nih.gov

Immunomodulatory Effects (e.g., Dendritic Cell Maturation)

This compound and related compounds have demonstrated immunomodulatory properties, particularly in their effects on dendritic cells (DCs). Dendritic cells are potent antigen-presenting cells that are crucial for initiating immune responses. frontiersin.org Studies have shown that both retinal and 4-oxoretinal can significantly inhibit the lipopolysaccharide-induced maturation of human dendritic cells in vitro. nih.govresearchgate.net This suggests a potential role for these compounds in modulating immune responses. The interaction between retinoids and DCs is complex, as DCs can also influence T-cell responses, including the development of regulatory T cells (Tregs), which play a role in maintaining immune tolerance. nih.govfrontiersin.org

Efficacy Studies in in vivo Animal Models

Developmental Biology Studies in Model Organisms (e.g., Xenopus embryos)

The African clawed frog, Xenopus laevis, is a valuable model organism for studying vertebrate development due to its large, easily manipulated embryos. cshlpress.comnih.gov Research using Xenopus embryos has provided evidence for the biological activity of 4-oxo metabolites of vitamin A. Exogenous application of 4-oxoretinol (4-oxo-ROL) to Xenopus embryos was shown to cause dose-dependent progressive axial truncation during embryonic development. researchgate.net This finding supports the idea that these 4-oxo metabolites are not merely inactive byproducts but possess direct biological activity. researchgate.net The use of Xenopus in developmental studies allows for the investigation of gene function and the effects of various compounds on organogenesis in a whole-organism context. nih.govfrontiersin.org

Assessment of Biological Activity in Topical Applications (e.g., Mouse Epidermis)

Topical application of 4-oxoretinoids to mouse skin has been used to assess their retinoid-like biological activity in vivo. Studies have shown that topical 4-oxoretinal and 4-oxoretinol can promote significant epidermal hyperplasia and metaplasia in the mouse tail. nih.govresearchgate.net These compounds also induced a moderate inflammatory response in the epidermis. nih.govresearchgate.net Importantly, it was observed that 4-oxoretinal and 4-oxoretinol were not converted into retinoic acid in vivo or in vitro, indicating that they exert a direct, albeit moderate, retinoid-like activity. nih.govresearchgate.net These findings from mouse models confirm earlier in vitro studies in amphibians, which suggested that 4-oxo metabolites of vitamin A are bioactive agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity nih.govrsc.orgcollaborativedrug.comrsc.org. For retinoids, SAR analyses focus on how modifications to the cyclohexenyl ring, the polyene side chain, and the polar terminus affect their interaction with nuclear receptors (RARs and RXRs) and subsequent gene transcription nih.gov.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of the biological activity of many pharmaceutical agents, as it governs the molecule's fit with its biological target solubilityofthings.commichberk.comnih.govlibretexts.org. In retinoids, the geometry of the double bonds in the polyene tail is particularly important. The all-trans configuration of ATRA is generally associated with the highest binding affinity for retinoic acid receptors (RARs).

Studies have explicitly shown that the biological activity of 4-oxo metabolites of retinoic acid is isomer-specific. An analysis of all-trans-, 9-cis-, and 13-cis-retinoic acid and their corresponding 4-oxo-metabolites demonstrated that they all possess distinct and potent transcriptional regulatory activities in human skin cells nih.gov. This indicates that the specific spatial arrangement of the side chain in relation to the 4-oxo group on the ring is crucial for receptor interaction and subsequent biological response. The term this compound itself specifies the stereoisomer where all double bonds in the side chain are in the trans configuration, which is known to be essential for potent RAR activation.

Contribution of the 4-Oxo Moiety to Metabolic Stability and Bioactivity

The 4-oxo moiety plays a dual role in the pharmacology of retinoids, influencing both their deactivation and their intrinsic biological activity. The oxidation of ATRA to all-trans-4-hydroxyretinoic acid, followed by its conversion to this compound, is a primary metabolic pathway mediated by cytochrome P450 enzymes, particularly CYP26A1 caymanchem.comwhiterose.ac.uk. This pathway was traditionally viewed as a mechanism for detoxification and elimination, labeling 4-oxo metabolites as inactive end-products researchgate.netnih.gov.

Structural FeatureInfluence on Activity/MetabolismKey FindingsReference
Stereochemistry (all-trans vs. other isomers)Biological ActivityThe 4-oxo metabolites of retinoic acid display strong and isomer-specific transcriptional regulatory activity. nih.gov
4-Oxo MoietyBioactivityInitially considered an inactive catabolite, it is now known to be a biologically active metabolite that binds to and activates RARs. caymanchem.comnih.gov
4-Oxo MoietyMetabolic StabilityFormation of the 4-oxo group is a key step in the CYP26A1-mediated metabolism of all-trans-retinoic acid. whiterose.ac.uk
4-Oxo Moiety (in Fenretinide analog)Bioactivity vs. Pharmacokinetics4-oxo-fenretinide showed higher biological activity but lower in vivo concentrations than the parent compound. whiterose.ac.uk

Advanced Analytical and Synthetic Methodologies in All Trans 4 Oxoretinoate Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental to isolating and quantifying all-trans-4-oxoretinoate from complex biological matrices. The choice between liquid and gas chromatography typically depends on the compound's polarity and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of retinoids, including this compound. The method is particularly well-suited for separating compounds from complex mixtures based on their polarity.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common modality used for retinoid analysis. nih.gov In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov The separation is achieved by gradient elution, where the composition of the mobile phase is varied over time to effectively elute compounds with differing polarities. For retinoids, mobile phases often consist of mixtures of methanol, water, and acids like acetic acid to control ionization and improve peak shape.

The detection of this compound is efficiently achieved using an ultraviolet (UV) detector. chromatographyonline.com The extensive system of conjugated double bonds in the molecule's polyene chain acts as a chromophore, absorbing light in the UV region. chromatographyonline.com The wavelength of maximum absorbance (λmax) is selected for monitoring to ensure high sensitivity and selectivity. chromatographyonline.com For related retinoids like all-trans-retinol, detection wavelengths around 292 nm have been utilized. nih.gov The amount of light absorbed is directly proportional to the concentration of the compound in the sample, allowing for precise quantification based on the Beer-Lambert law. libretexts.org

Table 1: Typical Parameters for Retinoid Analysis by HPLC-UV

Parameter Description Typical Value/Condition
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) -
Stationary Phase A non-polar column that retains analytes based on hydrophobicity. Kromasil 100 C18 (150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A polar solvent system used to elute the analytes from the column. Methanol-water (99:1, v/v) in isocratic mode nih.gov
Flow Rate The speed at which the mobile phase is pumped through the column. 1.0 - 1.5 mL/min nih.gov
Detection UV detector set to the wavelength of maximum absorbance for the analyte. 292 nm (for all-trans-retinol) nih.gov

| Quantification | Based on the peak area relative to a calibration curve of known standards. | Beer-Lambert Law libretexts.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide high-confidence structural confirmation. technologynetworks.com It is an ideal technique for identifying small molecular weight metabolites. nih.gov

Detailed Research Findings: Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability. Therefore, a crucial prerequisite is chemical derivatization, a process that converts the analyte into a more volatile and stable form. nih.gov Common methods include silylation, which replaces acidic protons on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, thereby reducing the compound's boiling point. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. The components are separated as they travel through a capillary column, often a non-polar column like one with a 5% Phenyl Polysilphenylene-siloxane stationary phase. utm.my The separated components then enter the mass spectrometer, where they are ionized and fragmented. technologynetworks.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries (e.g., NIST14 Library) for definitive identification. frontiersin.org The mass-to-charge ratio (m/z) of the molecular ion and its fragments confirms the molecular weight and structure of the derivatized analyte. technologynetworks.com

Table 2: GC-MS Workflow for this compound Analysis

Step Purpose Typical Method
1. Derivatization Increase volatility and thermal stability of the analyte. Silylation (e.g., using BSTFA) or methylation. nih.gov
2. Separation Separate the derivatized analyte from other components in the sample mixture. Gas chromatography using a capillary column (e.g., Agilent HP5MSI). frontiersin.org
3. Ionization Generate charged ions from the separated analyte molecules. Electron Ionization (EI) is a common method.
4. Mass Analysis Separate ions based on their mass-to-charge (m/z) ratio. Quadrupole or Time-of-Flight (TOF) mass analyzer. nih.gov

| 5. Detection & Identification | Detect the ions and generate a mass spectrum for structural confirmation. | Comparison of the fragmentation pattern with spectral libraries. frontiersin.org |

Spectroscopic and Spectrometric Methods for Structural Elucidation

While chromatography separates the compound, spectroscopy and spectrometry are indispensable for elucidating its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural determination of organic compounds in solution. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed Research Findings: ¹H NMR spectroscopy identifies the chemical environment of all hydrogen atoms, their connectivity, and their spatial relationships through chemical shifts and coupling constants. For this compound, ¹H NMR would reveal distinct signals for the methyl groups on the cyclohexene (B86901) ring and the polyene chain, as well as characteristic signals for the vinyl protons along the chain.

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, this would allow for the unambiguous assignment of the carbonyl carbon at the C4 position and the carboxyl carbon at the end of the polyene chain. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts in both ¹H and ¹³C NMR. msu.edu

Table 3: Expected NMR Signals for Key Structural Features of this compound

Structural Feature Spectroscopy Expected Signal Characteristics
Cyclohexene Ring Methyls ¹H NMR Singlet peaks in the upfield region.
Polyene Chain Methyls ¹H NMR Singlet peaks, shifted relative to ring methyls due to the conjugated system.
Vinyl Protons ¹H NMR Multiplet signals in the downfield region, showing coupling to adjacent protons.
Carbonyl Carbon (C=O) ¹³C NMR A characteristic signal in the highly downfield region (~190-200 ppm).
Carboxyl Carbon (COOH) ¹³C NMR A signal in the downfield region, typically around 165-185 ppm.

| sp² Carbons of Polyene Chain | ¹³C NMR | A series of signals in the olefinic region (100-150 ppm). |

Mass spectrometry is a highly sensitive method used to identify metabolites in complex biological fluids by providing accurate mass information. spectroscopyonline.com this compound is a known metabolite of all-trans-retinoic acid, generated through metabolic transformations catalyzed by cytochrome P450 enzymes. hmdb.ca

Detailed Research Findings: The identification workflow often begins with liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). pharmaron.com HRMS instruments, such as the Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass of the parent ion with high accuracy, allowing for the determination of its elemental formula. pharmaron.com

To confirm the structure, tandem mass spectrometry (MS/MS or MS²) is employed. biorxiv.org In this technique, the parent ion corresponding to this compound is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information that helps to piece together the molecule's identity. pharmaron.com For example, the fragmentation pattern can reveal the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, as well as fractures along the polyene chain, which helps to confirm the structure of the metabolite.

Table 4: Mass Spectrometry-Based Workflow for Metabolite Identification

Stage Technique Purpose
1. Separation HPLC/UPLC Isolates metabolites from the biological matrix before MS analysis. pharmaron.com
2. Detection & Formula Generation High-Resolution Mass Spectrometry (HRMS) Measures the accurate mass of the metabolite to determine its elemental composition.
3. Structural Confirmation Tandem Mass Spectrometry (MS/MS) Fragments the metabolite ion to produce a characteristic pattern for structural elucidation. spectroscopyonline.com

| 4. Data Analysis | Spectral Interpretation | The fragmentation pattern is analyzed to confirm the positions of functional groups and confirm the metabolite's identity. pharmaron.com |

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic structure. msu.edu It is particularly useful for analyzing compounds containing chromophores. uobabylon.edu.iq

Detailed Research Findings: The primary chromophore in this compound is its extended conjugated system, which includes the four double bonds of the polyene chain and the carbon-oxygen double bond of the ketone group on the cyclohexene ring. libretexts.org This system allows for π → π* electronic transitions, which occur when an electron is excited from a bonding (π) orbital to an anti-bonding (π*) orbital. uobabylon.edu.iq These transitions are responsible for the compound's strong absorbance in the UV region.

The wavelength of maximum absorbance (λmax) is a signature property of the compound. Research has shown that for methyl 4-oxoretinoate, a closely related ester, the λmax is observed at 365 nm when measured in ethanol. researchgate.net The position of λmax is sensitive to the extent of conjugation; longer conjugated systems typically result in a shift to longer wavelengths (a bathochromic or red shift). msu.edu This technique is valuable for confirming the presence of the conjugated polyene structure and for quantification using the Beer-Lambert law. libretexts.org

Table 5: Electronic Transitions and Structural Features of this compound

Structural Feature (Chromophore) Electronic Transition Spectral Region
Conjugated Polyene Chain (C=C-C=C) π → π* UV-Visible uobabylon.edu.iq
Carbonyl Group (C=O) n → π* UV uobabylon.edu.iq

| Carboxyl Group (C=O) | n → π* and π → π* | UV uobabylon.edu.iq |


Academic Synthesis and Derivatization Strategies

The study of this compound, a key metabolite of all-trans-retinoic acid, relies heavily on the availability of pure standards and specialized analogues for detailed biological investigation. Chemical synthesis provides the necessary quantities of these compounds, enabling research into their mechanisms of action and metabolic pathways.

Chemical Synthesis Approaches for this compound and Analogues

The chemical synthesis of this compound and its derivatives is a multi-step process that typically begins with more readily available retinoids, such as all-trans-retinoic acid or its methyl ester. A common and established route involves the selective modification of the β-ionone ring.

One widely used method proceeds through the formation of a key intermediate, methyl 4-bromoretinoate. This unstable compound is prepared from methyl all-trans-retinoate (B1239537) and is directly converted to methyl 4-hydroxyretinoate. aacrjournals.orggoogle.com The conversion is often achieved by treatment with potassium carbonate in an acetone/water mixture. aacrjournals.orggoogle.com The subsequent step is the oxidation of the hydroxyl group at the C4 position to a ketone, yielding methyl this compound. aacrjournals.orggoogle.comresearchgate.net The final step to obtain the free acid, this compound, is the saponification (hydrolysis under basic conditions) of the methyl ester. researchgate.net

Variations of this synthetic strategy have been optimized to improve yields and purity. For instance, an alternative approach involves the one-stage oxidation of retinal, which can simultaneously produce 4-oxoretinal along with other oxidized derivatives. researchgate.net

These synthetic methodologies are not limited to this compound itself but are also crucial for producing important analogues. A notable example is the synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-fenretinide), a metabolite of the synthetic retinoid fenretinide (B1684555). The synthesis of this analogue also utilizes methyl 4-oxoretinoate as a starting material. aacrjournals.orggoogle.com The ability to synthesize such derivatives is vital for structure-activity relationship studies and for investigating the biological effects of retinoid metabolites.

The table below summarizes a common synthetic pathway from methyl all-trans-retinoate.

Starting MaterialKey Intermediate(s)Reaction StepProduct
Methyl all-trans-retinoateMethyl 4-bromoretinoateBrominationMethyl 4-bromoretinoate
Methyl 4-bromoretinoateMethyl 4-hydroxyretinoateHydrolysis (e.g., with K₂CO₃)Methyl 4-hydroxyretinoate
Methyl 4-hydroxyretinoate-OxidationMethyl this compound
Methyl this compound-Saponification (hydrolysis)This compound

Preparation of Labeled this compound for Metabolic Tracing Studies

Metabolic tracing is a powerful technique used to follow the fate of molecules through complex biochemical pathways. bitesizebio.com This is achieved by introducing atoms with a different mass (stable isotopes) or radioactive properties (radioisotopes) into the molecule of interest. bitesizebio.comcreative-proteomics.com The preparation of isotopically labeled this compound is essential for studying its formation, catabolism, and distribution in biological systems with high precision. nih.gov

The synthesis of labeled this compound generally follows the same chemical routes as the unlabeled compound, but starts with isotopically enriched precursors. The choice of isotope depends on the analytical method used for detection (e.g., mass spectrometry for stable isotopes or scintillation counting for radioisotopes). bitesizebio.com

Common Labeling Strategies:

Deuterium (B1214612) (²H or D) Labeling: Deuterium is a stable isotope of hydrogen. Introducing deuterium atoms into the retinoid structure creates a heavier molecule that can be distinguished from its natural counterpart by mass spectrometry. For example, deuterated analogues of retinoic acid have been synthesized for use as internal standards in quantitative analyses. medchemexpress.com A similar strategy can be applied to synthesize deuterated this compound.

Carbon-13 (¹³C) Labeling: Carbon-13 is another stable isotope. Synthesizing this compound with ¹³C atoms, either at specific positions or uniformly throughout the molecule, allows for detailed flux analysis in metabolic studies. nih.gov Convergent modular total organic synthesis strategies have been developed for preparing uniformly ¹³C-labeled retinoids like all-trans-retinal, and these methods could be adapted for this compound. nih.gov This involves assembling the final molecule from smaller, pre-labeled building blocks. nih.gov

Tritium (³H or T) Labeling: Tritium is a radioactive isotope of hydrogen. Tritiated compounds are highly sensitive tracers. Studies have used [³H]retinol to trace its metabolism to downstream products like 4-oxoretinol (B14405) in embryonic stem cells, demonstrating the utility of radioactive labeling in tracking retinoid pathways. pnas.org

The labeled this compound, once synthesized, can be introduced into cell cultures or administered to animal models. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to track the labeled molecule and its metabolites, providing dynamic insights into metabolic rates and pathway activities. bitesizebio.comnih.gov

The table below outlines common isotopes used in metabolic tracing of retinoids.

IsotopeTypeCommon ApplicationDetection Method
Deuterium (²H/D)StableInternal standards for quantification, metabolic tracingMass Spectrometry (MS)
Carbon-13 (¹³C)StableMetabolic flux analysis, structural studiesMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Tritium (³H/T)RadioactiveHighly sensitive metabolic tracingScintillation Counting, Autoradiography

Q & A

Q. How can researchers ensure reproducibility when documenting methods for all-<i>trans</i>-4-Oxoretinoate studies?

  • Methodology : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo, and include step-by-step protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.